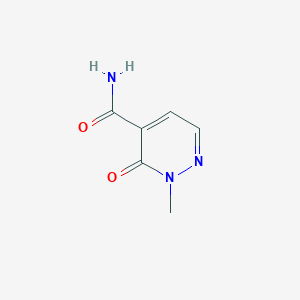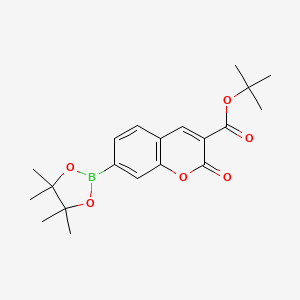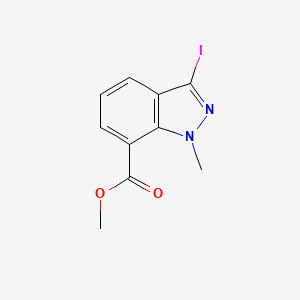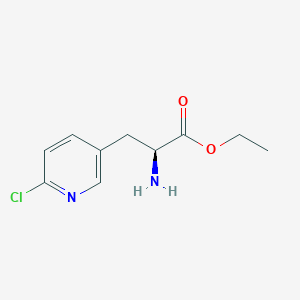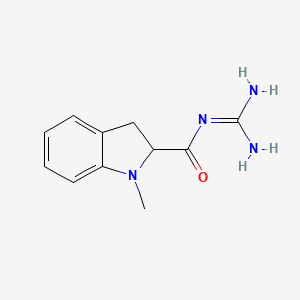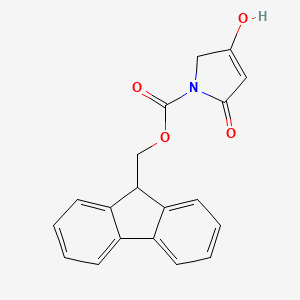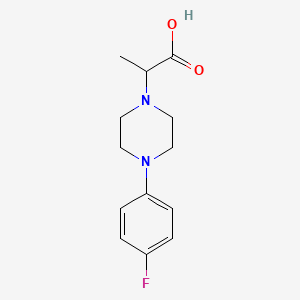
2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoic acid is a chemical compound with the molecular formula C13H17FN2O2 It is known for its unique structure, which includes a fluorophenyl group attached to a piperazine ring, further connected to a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoic acid typically involves a multi-step process. One common method includes the condensation reaction between 2-bromo-1-(4-bromophenyl)ethanone and substituted phenylpiperazine in the presence of potassium carbonate in acetonitrile. This is followed by the reduction of intermediates using sodium borohydride in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to reduce intermediates during synthesis.
Substitution: Particularly nucleophilic substitution reactions due to the presence of the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction typically results in the formation of simpler, more reduced compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its pharmacological properties, particularly in drug development.
Industry: Utilized in the production of various chemical intermediates and final products
Wirkmechanismus
The mechanism of action of 2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoic acid involves its interaction with specific molecular targets. The fluorophenyl group and piperazine ring play crucial roles in binding to these targets, potentially affecting various biological pathways. Detailed studies on its exact mechanism are ongoing, but it is believed to modulate receptor activity and enzyme functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Fluorophenyl)piperazin-1-yl)methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): Known for its inhibitory effects on equilibrative nucleoside transporters.
1-(4-Bromophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethanone: Shares structural similarities and is used in related synthetic pathways.
Uniqueness
2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoic acid stands out due to its specific combination of a fluorophenyl group and piperazine ring, which imparts unique chemical and biological properties
Eigenschaften
Molekularformel |
C13H17FN2O2 |
|---|---|
Molekulargewicht |
252.28 g/mol |
IUPAC-Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C13H17FN2O2/c1-10(13(17)18)15-6-8-16(9-7-15)12-4-2-11(14)3-5-12/h2-5,10H,6-9H2,1H3,(H,17,18) |
InChI-Schlüssel |
IRTYSUJMVHOJSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)N1CCN(CC1)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



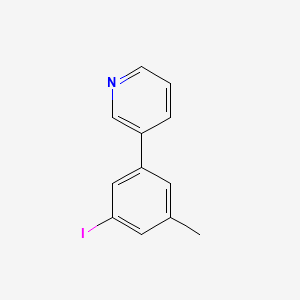
![1-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13119731.png)
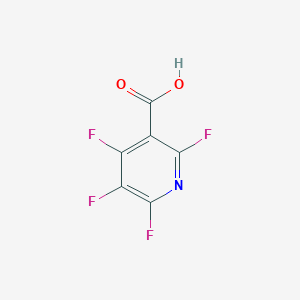
![Thieno[2,3-b]thiophene-2-carbonitrile](/img/structure/B13119737.png)
![4-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanenitrile](/img/structure/B13119740.png)

